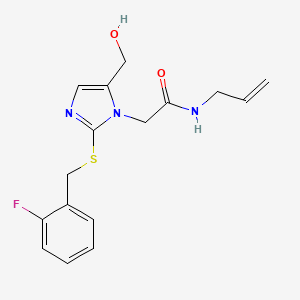

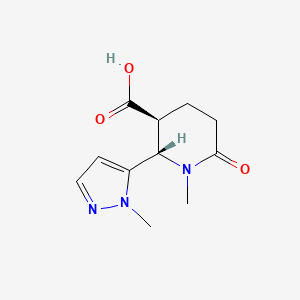

Benzofuran-2-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist .Molecular Structure Analysis

The molecular structure of this compound is complex and diverse, enabling it to be used in various fields of scientific research. The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Chemical Reactions Analysis

This compound has been identified as a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature .Aplicaciones Científicas De Investigación

Regioselective Synthesis and Computational Analysis

The compound has been utilized in the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This synthesis involved multiple steps, including the preparation of bis(enaminone) linked to benzofuran units, which served as a key intermediate. The process demonstrated the potential for creating diverse series of target derivatives in good to excellent yields. Computational tools like DFT, MM2, and MMFF94 calculations were employed to predict the regioselectivity of the reaction protocol accurately, highlighting the compound's role in facilitating complex synthetic pathways and computational chemistry studies (Sanad et al., 2021).

Antimicrobial Activity

Another study explored the synthesis of new pyridine derivatives, including those linked to benzofuran units via a piperazine spacer, to evaluate their in vitro antimicrobial activity. The research demonstrated that such compounds could exhibit variable and modest activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Patel et al., 2011).

Selective CB2 Receptor Agonist Synthesis

The compound has also been mentioned in the context of synthesizing selective CB2 receptor agonists, which are of interest for their therapeutic potential. The synthesis involved a series of steps, including palladium-catalyzed reactions and chemical resolution, to obtain the target compound with high enantiomeric excess and yield. This research underscores the compound's role in synthesizing bioactive molecules with potential pharmacological applications (Luo & Naguib, 2012).

Synthesis of Heterocycles

Research has also been conducted on the synthesis of different heterocycles using benzofuran and pyridazinone or pyridone moieties, which may exhibit enhanced biological activities. The studies involved synthesizing compounds with benzofuran units and evaluating their biological properties, indicating the compound's utility in creating novel heterocyclic compounds with potential biological applications (Patankar et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-22(20-15-16-5-1-2-7-19(16)29-20)27-13-11-26(12-14-27)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBGHKALUOGNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)

![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)

![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)

![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)